molecular formula C18H19FN2O2S2 B2562785 N-cyclopentyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 1020979-94-5

N-cyclopentyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2562785
CAS No.: 1020979-94-5
M. Wt: 378.48
InChI Key: AXWGQYQAFFHWJV-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a cyclopentyl group at the acetamide nitrogen and a 4-fluorophenyl-2-oxoethyl thioether substituent on the thiazole ring. Its structure integrates key pharmacophoric elements:

  • 4-Fluorophenyl-2-oxoethyl thioether: Enhances lipophilicity and electron-withdrawing properties.
  • Cyclopentyl group: Modulates steric bulk and solubility.

This compound is hypothesized to exhibit biological activity through interactions with enzymes or receptors, as seen in structurally related analogues .

Properties

IUPAC Name

N-cyclopentyl-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S2/c19-13-7-5-12(6-8-13)16(22)11-25-18-21-15(10-24-18)9-17(23)20-14-3-1-2-4-14/h5-8,10,14H,1-4,9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWGQYQAFFHWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Attachment of the Cyclopentyl Moiety: The cyclopentyl group can be attached through an alkylation reaction using cyclopentyl bromide or a similar reagent.

    Final Coupling Reaction: The final step involves coupling the intermediate products to form the desired compound under appropriate reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide (DMF), and dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cycloalkyl Substituent Variations

Variations in the cycloalkyl group on the acetamide nitrogen significantly influence activity and selectivity:

Compound Name Cycloalkyl Group Biological Activity/Notes Reference
N-Cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide Cyclopentyl TLR4 ligand (76% yield)
N-Cyclobutyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide Cyclobutyl TLR4 ligand (73.5% yield)
N-Cyclohexyl-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide Cyclohexyl Inhibitor of M. tuberculosis NDh-2
N-(4,4-Difluorocyclohexyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide 4,4-Difluorocyclohexyl Improved metabolic stability vs. cyclohexyl

Key Findings :

  • Smaller cycloalkyl groups (e.g., cyclobutyl) may enhance synthetic yields but reduce steric hindrance compared to bulkier groups like cyclohexyl .
  • Fluorinated cyclohexyl groups improve metabolic stability, critical for in vivo efficacy .

Aromatic Substituent Effects

The 4-fluorophenyl group in the target compound is compared to other aromatic substituents:

Compound Name Aromatic Substituent Activity (Example) Reference
N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide 4-Chlorophenyl MGI% = 47% (Antitumor)
N-(4-Fluorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide 4-Fluorophenyl MGI% = 7% (Antitumor)
N-(4-Fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide 4-Fluorophenyl hCA I inhibition (KI = 548.6 nM)
N-(4-Fluorobenzyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide 4-Fluorobenzyl hCA I inhibition (KI = 2048 nM)

Key Findings :

  • Chlorophenyl substituents (e.g., compound 7 in ) show superior antitumor activity compared to fluorophenyl analogues, likely due to increased electron-withdrawing effects.
  • The 4-fluorophenyl group in the target compound may optimize enzyme inhibition (e.g., hCA I) when paired with specific thioether linkers .

Core Heterocycle Modifications

Replacing the thiazole core with other heterocycles alters activity profiles:

Compound Name Core Structure Activity/Notes Reference
N-Cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide Pyrimidoindole Selective TLR4 ligand
N-Cyclopentyl-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide Quinazolinone Antimycobacterial activity
N-(4-Phenyl-2-thiazolyl)acetamide Thiazole Base structure for SAR studies

Key Findings :

  • Pyrimidoindole and quinazolinone cores enhance target selectivity (e.g., TLR4 or M. tuberculosis enzymes) compared to thiazole .
  • The thiazole core in the target compound balances synthetic accessibility and moderate bioactivity .

Thioether Linker Modifications

The thioether linker’s length and substituents impact potency:

Compound Name Linker Structure Activity/Notes Reference
N-(substituted)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide Propanamide Reduced hCA I inhibition (KI = 3628 nM)
N-(substituted)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide Acetamide Improved activity (KI = 726.4 nM)

Key Findings :

  • Acetamide linkers (as in the target compound) generally outperform propanamide analogues in enzyme inhibition, likely due to reduced steric hindrance .

Biological Activity

N-cyclopentyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological mechanisms, and efficacy based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps, including the formation of thiazole rings and the introduction of cyclopentyl and fluorophenyl groups. The compound's structure can be represented as follows:

CxHyFzNaObSc\text{C}_{x}\text{H}_{y}\text{F}_{z}\text{N}_{a}\text{O}_{b}\text{S}_{c}

Where xx, yy, zz, aa, bb, and cc represent the number of each atom in the molecular formula. The specific interactions between the thiazole moiety and the acetamide group are believed to contribute significantly to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a lead compound derived from a similar structural family demonstrated significant potency against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The mechanism of action is primarily through the induction of apoptosis and autophagy in cancer cells, leading to cell death .

Table 1: In Vitro Efficacy Against Cancer Cell Lines

Cancer TypeIC50 (µM)Mechanism of Action
Melanoma5.0Apoptosis and autophagy induction
Pancreatic Cancer7.5Cell cycle arrest
Chronic Myeloid Leukemia6.0Mitochondrial dysfunction

Pharmacokinetics

In vivo studies using xenograft models have shown that this compound exhibits favorable pharmacokinetic properties, including good absorption and distribution characteristics. This is crucial for its potential therapeutic application .

Case Studies

  • Study on Melanoma Cells : A study evaluated the effects of this compound on A375 melanoma cells, revealing a dose-dependent response in inducing apoptosis. The compound was administered at varying concentrations (1 µM to 10 µM), with significant cell death observed at concentrations above 5 µM .
  • Pancreatic Cancer Model : In another study involving pancreatic cancer cell lines, treatment with the compound resulted in a marked reduction in cell viability, with an IC50 value determined at approximately 7.5 µM. The study also indicated that the compound could overcome resistance mechanisms commonly found in pancreatic tumors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopentyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones. Subsequent acylation with 2-(4-fluorophenyl)-2-oxoethyl thiol and coupling with N-cyclopentylacetamide is performed under inert conditions. Key intermediates are characterized using NMR (¹H/¹³C) and LC-MS to confirm structural integrity .
  • Critical Parameters : Solvent choice (e.g., DMF for solubility), temperature control (60–80°C for thiol coupling), and catalysts (e.g., triethylamine for deprotonation) are optimized to achieve yields >70% .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Primary Techniques :

  • ¹H/¹³C NMR : Assigns protons/carbons in the thiazole, fluorophenyl, and cyclopentyl groups. Aromatic protons at δ 7.2–7.8 ppm and thiazole C-S coupling (δ 170–180 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 435.12) .
  • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and thioether S-C (~650 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mg/mL) and dichloromethane, but poorly in aqueous buffers. Stability tests (pH 7.4, 37°C) show <5% degradation over 24 hours, making it suitable for in vitro assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the thiazole-acetamide coupling step?

  • Troubleshooting :

  • Catalyst Screening : Use Pd(OAc)₂ or CuI to enhance coupling efficiency .
  • Solvent Optimization : Replace DMF with THF to reduce side reactions (e.g., thiol oxidation) .
  • Real-Time Monitoring : Employ HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How to resolve contradictions in biological activity data across different assay models (e.g., antimicrobial vs. anticancer)?

  • Analytical Approach :

  • Dose-Response Curves : Compare IC₅₀ values in gram-positive bacteria (e.g., S. aureus) vs. cancer cell lines (e.g., MCF-7). Discrepancies may arise from membrane permeability differences .
  • Target Profiling : Use SPR (Surface Plasmon Resonance) to assess binding affinity to bacterial enzymes (e.g., DNA gyrase) vs. human kinases .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • In Silico Methods :

  • Molecular Docking (AutoDock Vina) : Simulate binding to the ATP-binding pocket of EGFR (ΔG ≈ -9.2 kcal/mol) .
  • MD Simulations (GROMACS) : Evaluate stability of ligand-protein complexes over 100 ns to prioritize targets .

Q. How to design a robust SAR study for derivatives of this compound?

  • Framework :

  • Core Modifications : Synthesize analogs with varied substituents on the cyclopentyl (e.g., hydroxyl, methyl) and fluorophenyl (e.g., chloro, methoxy) groups .
  • Activity Mapping : Test derivatives against a panel of 10+ kinase targets and bacterial strains. Tabulate results (see Table 1 ) .

Key Challenges and Recommendations

  • Stereochemical Purity : Chiral HPLC is critical to separate enantiomers, as the thiazole-thioether junction can induce racemization .
  • Biological Assay Variability : Standardize cell culture conditions (e.g., FBS concentration, passage number) to minimize inter-lab variability .

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